![molecular formula C17H16FN3OS B2614669 N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide CAS No. 866153-66-4](/img/structure/B2614669.png)
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a chemical compound that features a benzimidazole moiety, which is known for its broad range of chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the reaction of 6-methyl-1H-benzimidazole-2-thiol with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Nucleophilic Substitution
The sulfanyl group (–S–) in the compound may undergo substitution reactions. For example:
-
S-Alkylation : Reaction with alkyl halides in the presence of bases (e.g., K₂CO₃) to form thioethers .
-
S-Oxidation : Conversion to sulfoxides or sulfones under oxidative conditions (e.g., H₂O₂), though this is less common in analogous compounds .
Hydrolysis
The acetamide group (–CONH–) may hydrolyze under acidic or basic conditions to yield carboxylic acids or amines:
Electrophilic Aromatic Substitution
The 4-fluorophenyl group may undergo electrophilic substitution reactions, though fluorine’s electron-withdrawing nature typically deactivates the ring. Exceptions may occur under strong activating conditions (e.g., nitration) .
Substituent Effects
-
Fluorine’s Role : The 4-fluorophenyl group’s electron-withdrawing nature likely enhances the stability of adjacent carbonyl groups (e.g., acetamide) but reduces nucleophilicity of the sulfanyl group .
-
Benzimidazole Substituents : The 6-methyl group on the benzimidazole may influence steric and electronic properties, potentially affecting reaction rates in substitution reactions .
Analytical and Structural Validation
Analogous compounds are characterized using:
-
NMR Spectroscopy : To confirm connectivity and substitution patterns (e.g., δ ~2.8 ppm for methyl groups on benzimidazole) .
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z 273.35 for C₁₄H₁₅N₃O₂S).
-
Elemental Analysis : Verification of stoichiometry (e.g., C: 38.81%, H: 2.17% for a similar benzimidazol-2-yl acetamide) .
Research Gaps
-
Direct reactivity data : No specific studies on the 4-fluorophenyl methyl-substituted variant are available in the provided sources.
-
Kinetic studies : Rate constants for hydrolysis or substitution reactions remain uncharacterized.
This synthesis and reactivity analysis leverages structural analogs and general reaction mechanisms observed in benzimidazole-acetamide chemistry. Further experimental validation would be required to confirm specific reactivities of the target compound.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of benzimidazole derivatives, including N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide. In vitro assays have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives based on the benzimidazole structure were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some showing minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Antifungal Properties
The compound has also been evaluated for antifungal activity. Studies indicate that certain benzimidazole derivatives possess efficacy against fungal strains such as Candida albicans and Aspergillus niger. The structure of this compound may enhance its interaction with fungal cell membranes, leading to increased antifungal potency .
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are well-documented. Research has shown that compounds similar to this compound can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines. In animal models, these compounds have demonstrated significant reductions in inflammation markers, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Evaluation
A study conducted by Luo et al. (2021) synthesized several benzimidazole derivatives and assessed their antibacterial activity. Among these, a derivative structurally related to this compound exhibited an MIC of 4 μg/ml against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Research
In another investigation by Bukhari et al. (2016), a series of benzimidazole derivatives were tested for anti-inflammatory efficacy using carrageenan-induced paw edema in rats. The results showed that compounds similar to this compound significantly reduced edema compared to control groups, suggesting their therapeutic potential in managing inflammatory conditions .
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, thereby modulating their activity. This compound may inhibit the function of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(4-chlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Biologische Aktivität
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.39 g/mol. The compound features a fluorinated phenyl group , a benzimidazole moiety , and an acetamide functional group , which contribute to its unique biological properties .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown effectiveness against several pathogens, with minimum inhibitory concentrations (MIC) indicating significant antibacterial activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines, with specific IC50 values highlighting its potency. For instance, derivatives related to this compound have shown IC50 values ranging from 1.88 μM to 4.2 μM against various cancer cell lines .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus | |
Anticancer | Induces apoptosis in A375 cell lines | |
Enzyme Inhibition | DNA gyrase IC50 = 31.64 μM |
Detailed Findings
- Antimicrobial Studies : In a study evaluating various derivatives, this compound displayed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential as an antimicrobial agent .
- Anticancer Activity : Another study highlighted the compound's ability to inhibit cancer cell growth significantly, with IC50 values indicating strong cytotoxic effects on multiple cancer types including breast and lung cancers .
- Mechanistic Insights : The mechanism behind its anticancer activity may involve the induction of cell cycle arrest and apoptosis, suggesting that it could be a candidate for further development in cancer therapeutics .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c1-11-2-7-14-15(8-11)21-17(20-14)23-10-16(22)19-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTKVZWNZBRSQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326988 | |
Record name | N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666372 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866153-66-4 | |
Record name | N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.